PyBOP

Overview

Description

Biaxially oriented polypropylene (BOPP) is a type of polypropylene film that has been stretched in both the machine direction and across the machine direction. This biaxial orientation enhances the film’s mechanical, optical, and barrier properties, making it a versatile material widely used in packaging, labeling, and industrial applications .

Mechanism of Action

Target of Action

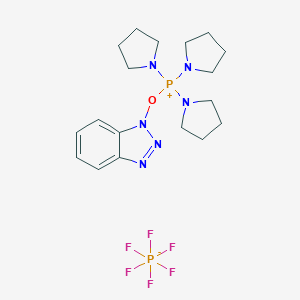

PyBOP, or benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate, is primarily used as a peptide coupling reagent in solid phase peptide synthesis . Its primary targets are the carboxyl groups of one amino acid and the amino group of another amino acid, which it helps to link together to form a peptide bond .

Mode of Action

This compound activates the carboxyl group of an amino acid, making it more susceptible to attack by the amino group of another amino acid . This results in the formation of a peptide bond, linking the two amino acids together . This compound is used as a substitute for the BOP reagent, avoiding the formation of the carcinogenic waste product HMPA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis. By facilitating the formation of peptide bonds, this compound plays a crucial role in the creation of peptides and proteins, which are vital components of all living organisms .

Result of Action

The result of this compound’s action is the successful coupling of amino acids to form peptides or proteins. This is a critical process in biochemistry and medicine, as peptides and proteins play numerous roles in biological systems, including acting as enzymes, hormones, and antibodies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the efficiency of peptide bond formation. Additionally, this compound is typically used in an anhydrous environment, as water can compete with the amino group, leading to hydrolysis of the activated carboxyl group instead of peptide bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The production of biaxially oriented polypropylene involves several key steps:

Raw Material Selection: High-quality polypropylene resin is selected for its purity, molecular weight distribution, and additive packages to promote downstream processability and performance.

Extrusion Processes: The polypropylene resin is melted and filtered before being extruded through a flat die.

Forming and Orientation: The extruded film is then stretched in both the machine direction and across the machine direction to achieve biaxial orientation.

Printing and Conversion: The oriented film is printed and converted into the final product.

Inspection and Packaging: The finished product undergoes quality inspection before being packaged for distribution.

Industrial Production Methods

Industrial production of biaxially oriented polypropylene typically involves the use of tubular film blowing or cast film biaxial orientation processes. The double bubble film blowing process is commonly used, where the molten polypropylene extruded tube is first cooled in a water bath and then reheated and oriented by blowing while being stretched in the machine direction .

Chemical Reactions Analysis

Types of Reactions

Biaxially oriented polypropylene undergoes various chemical reactions, including:

Oxidation: Exposure to oxygen can lead to the formation of oxidation products, which can affect the film’s properties.

Reduction: Reduction reactions can occur under specific conditions, altering the film’s chemical structure.

Substitution: Substitution reactions can introduce new functional groups into the polymer chain, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and the presence of specific solvents can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include modified polypropylene chains with altered mechanical, optical, and barrier properties. These modifications can enhance the film’s performance in specific applications .

Scientific Research Applications

Biaxially oriented polypropylene has a wide range of scientific research applications:

Comparison with Similar Compounds

Biaxially oriented polypropylene can be compared with other similar compounds, such as:

Polyethylene Terephthalate (PET): PET films also have excellent mechanical and optical properties but differ in their chemical resistance and thermal stability.

Polyvinyl Chloride (PVC): PVC films offer good clarity and flexibility but have different environmental and health considerations compared to polypropylene.

Polyethylene (PE): PE films are widely used in packaging but generally have lower mechanical strength and barrier properties compared to biaxially oriented polypropylene.

Biaxially oriented polypropylene stands out due to its unique combination of low density, cost-effectiveness, and superior mechanical and optical properties .

Biological Activity

PyBOP (Benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate) is a widely used coupling reagent in peptide synthesis, known for its efficiency and minimal toxic by-products. Its biological activity extends beyond mere peptide coupling, influencing various fields such as medicinal chemistry and biochemistry. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily utilized in the formation of peptide bonds during solid-phase peptide synthesis (SPPS). It acts as an activating agent for carboxylic acids, facilitating their reaction with amines to form stable amide bonds. This reagent is particularly favored for its ability to minimize side reactions and enhance coupling efficiency compared to traditional reagents like DIC (diisopropylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl) N,N,N',N'-tetramethyluronium hexafluorophosphate).

The mechanism by which this compound operates involves the formation of an active ester intermediate, which subsequently reacts with an amine to yield the desired peptide. The reaction can be summarized as follows:

- Activation : this compound reacts with a carboxylic acid to form an active ester.

- Coupling : The active ester then reacts with an amine to form a peptide bond.

- Stability : The resultant product exhibits stability against hydrolysis, which is crucial for successful synthesis.

1. Antiviral and Anticancer Activity

Recent studies have evaluated the biological activity of nucleoside analogs synthesized using this compound. For instance, a series of pyrrolidine-functionalized nucleosides were tested for their antiviral and anticancer properties. Although these compounds exhibited limited biological activity due to poor cellular uptake, modifications such as phosphoramidate prodrugs improved their efficacy by enhancing cell permeability and bioactivation .

2. Peptide Synthesis

This compound's role in synthesizing biologically active peptides has been well-documented. It has been employed in the synthesis of various peptides that demonstrate significant biological activities, including antimicrobial and anticancer properties. For example, the coupling of succinylated paclitaxel with amino acids using this compound retained the biological activities of paclitaxel while introducing new therapeutic functionalities .

Case Study 1: Synthesis of Antiviral Agents

A study synthesized novel nucleoside analogs via this compound-catalyzed reactions. The resulting compounds were evaluated for their ability to inhibit viral reverse transcriptases, demonstrating that structural modifications could lead to enhanced antiviral activity despite initial limitations in bioavailability .

Case Study 2: Peptide Coupling Efficiency

Research comparing various coupling reagents found that this compound provided superior coupling rates and yields in peptide synthesis compared to traditional methods. In one experiment, the use of this compound resulted in a coupling yield exceeding 95%, with minimal epimerization observed during the reaction process .

Table 1: Coupling Efficiency of this compound vs Traditional Reagents

| Reagent | Yield (%) | Epimerization (%) |

|---|---|---|

| This compound | 95 | 1.2 |

| HBTU | 90 | 3.7 |

| DIC | 85 | 4.4 |

This table illustrates the comparative effectiveness of this compound in achieving high yields while minimizing unwanted side reactions during peptide synthesis.

Table 2: Biological Activity of Pyrrolidine-Functionalized Nucleosides

| Compound | Antiviral Activity | Cellular Uptake | Comments |

|---|---|---|---|

| Nucleoside A | Moderate | Poor | Requires prodrug modification |

| Nucleoside B | Low | Very Poor | Inefficient bioactivation |

This table summarizes findings from studies on nucleoside analogs synthesized using this compound, highlighting the challenges faced in achieving effective biological activity.

Properties

IUPAC Name |

benzotriazol-1-yloxy(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6OP.F6P/c1-2-10-18-17(9-1)19-20-24(18)25-26(21-11-3-4-12-21,22-13-5-6-14-22)23-15-7-8-16-23;1-7(2,3,4,5)6/h1-2,9-10H,3-8,11-16H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAFLMPQBHAMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=CC=CC=C5N=N4.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F6N6OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369209 | |

| Record name | PyBOP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128625-52-5 | |

| Record name | PyBOP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128625-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PyBOP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYBOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6KQR4GY6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of PyBOP?

A1: this compound is widely used as a coupling reagent for the synthesis of peptides and their amides. [, , , , , ] This includes complex molecules like glycopeptide antibiotics, such as those in the vancomycin and teicoplanin groups. []

Q2: How does this compound facilitate amide bond formation?

A2: this compound reacts with carboxylic acids in the presence of a base, typically diisopropylethylamine (DIEA), to form a reactive benzotriazolyl ester intermediate. This activated ester is susceptible to nucleophilic attack by amines, leading to the formation of an amide bond. [, , ]

Q3: Are there any challenges associated with this compound-mediated couplings?

A3: While generally effective, this compound can lead to the formation of N-carboxyanhydrides as a side reaction, especially with Boc-protected amino acids like Boc-Valine. [] Additionally, couplings involving N-methylated amino acids can be challenging with this compound, often requiring alternative coupling reagents like PyBroP or PyCloP. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H28F6N6OP2 and a molecular weight of 520.43 g/mol. []

Q5: Under what conditions is this compound typically used?

A5: this compound is soluble in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF). Reactions are typically carried out at room temperature. [, , , , ]

Q6: Can this compound be used for solid-phase peptide synthesis?

A6: Yes, this compound is frequently employed in both solid-phase and solution-phase peptide synthesis. [, , , , , , , ] It has been successfully used with various resins, including 2-chlorotrityl chloride resin, Rink amide resin, and Wang resin. [, , , , ]

Q7: Is this compound a catalyst or a reagent?

A7: this compound is consumed during the reaction, making it a reagent rather than a catalyst. []

Q8: What are some specific applications of this compound beyond peptide synthesis?

A8: this compound has proven useful for:

- Synthesizing cyclic RGD peptide amphiphiles for drug delivery. []

- Preparing epoxysuccinate-based cysteine protease inhibitors. []

- Creating oligonucleotide conjugates for patterned biomineralization. []

- Synthesizing stevioside analogues with cytotoxic and antibacterial properties. []

- Generating tris(calix[4]arene) dendrons with amino surface functionalization. []

- Developing platinum(II)-containing anticancer agents with improved drug delivery. []

Q9: Has computational chemistry been employed to study this compound-mediated reactions?

A9: While the provided research does not delve into detailed computational studies on this compound itself, molecular modeling techniques have been applied to investigate the conformational properties and activities of compounds synthesized using this compound. [, , ]

Q10: Does the structure of this compound influence its reactivity?

A10: The structure of this compound, particularly the benzotriazole moiety and the phosphonium center, contributes to its ability to activate carboxylic acids and facilitate amide bond formation. [] Modifications to this structure can alter its reactivity and selectivity.

Q11: How can the stability of this compound be enhanced?

A11: Storing this compound under dry and inert conditions can help maintain its stability. Additionally, using freshly prepared solutions is recommended. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.